Synthesis route for 2-(N-Methylanilino)ethanol from N-methylaniline
Synthesis route for 2-(N-Methylanilino)ethanol from N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis routes for 2-(N-Methylanilino)ethanol, a key intermediate in the manufacturing of various dyes and pharmaceutical compounds. The synthesis originates from N-methylaniline and primarily proceeds via two established pathways: reaction with ethylene (B1197577) oxide and N-alkylation with 2-chloroethanol (B45725). This document provides a comprehensive overview of the methodologies, including detailed experimental protocols, comparative quantitative data, and reaction mechanisms.
Overview of Synthetic Routes
The synthesis of 2-(N-Methylanilino)ethanol from N-methylaniline is most commonly achieved through two distinct chemical reactions:
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Route 1: Reaction with Ethylene Oxide: This method involves the direct addition of ethylene oxide to N-methylaniline. It is an atom-economical approach, often conducted under pressure and elevated temperatures. The reaction can be catalyzed to improve efficiency and selectivity.
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Route 2: N-Alkylation with 2-Chloroethanol: This pathway involves a nucleophilic substitution reaction between N-methylaniline and 2-chloroethanol. This method is often favored for its milder reaction conditions and the avoidance of handling gaseous ethylene oxide. Recent developments have focused on environmentally benign protocols, such as using water as a solvent.[1]
Comparative Data of Synthesis Routes
The selection of a synthetic route often depends on factors such as desired yield, purity, safety considerations, and available equipment. The following table summarizes the key quantitative data associated with each primary route, based on typical laboratory-scale preparations.
| Parameter | Route 1: Ethylene Oxide | Route 2: 2-Chloroethanol |
| Typical Yield | 90-95% | 85-92% |
| Purity (Post-Purification) | >98% | >98% |
| Reaction Temperature | 130-160 °C | 80-120 °C |
| Reaction Pressure | 0.3 - 0.5 MPa | Atmospheric |
| Reaction Time | 2-6 hours | 6-12 hours |
| Catalyst | Optional (e.g., Taurine (B1682933), ZnCl₂, NaH₂PO₄)[1] | Often catalyst-free in water[1] |
| Solvent | Typically solvent-free | Water or organic solvent |
| Key Safety Consideration | Handling of toxic and flammable ethylene oxide | Handling of toxic 2-chloroethanol |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-(N-Methylanilino)ethanol via the two primary routes.
Route 1: Synthesis via Ethylene Oxide
This protocol is adapted from established industrial processes for the hydroxyethylation of anilines.
Materials:
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N-methylaniline (1.0 mol, 107.15 g)
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Ethylene oxide (1.05 mol, 46.25 g)
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Taurine (optional, 0.5-1% by weight of N-methylaniline)
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Nitrogen gas
Equipment:
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High-pressure autoclave reactor with stirring, temperature, and pressure controls
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Ethylene oxide charging system
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Vacuum distillation apparatus
Procedure:
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Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to establish an inert atmosphere.
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Charging the Reactor: N-methylaniline and the optional taurine catalyst are charged into the reactor.
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Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.
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Heating: The mixture is heated to 130-150 °C with constant stirring.
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Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor, maintaining the pressure at approximately 0.3 MPa. The temperature is carefully controlled and maintained between 150-155 °C.
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Reaction: After the addition of ethylene oxide is complete, the reaction mixture is held at 150-155 °C for an additional 2-3 hours to ensure complete conversion.
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Cooling and Depressurization: The reactor is cooled to room temperature, and any excess pressure is carefully vented.
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Product Isolation: The crude 2-(N-Methylanilino)ethanol is discharged from the reactor.
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Purification: The crude product is purified by vacuum distillation to yield a clear, light-yellow oily liquid.
Route 2: Synthesis via 2-Chloroethanol
This protocol is based on green chemistry principles, utilizing water as a solvent.[1]
Materials:
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N-methylaniline (0.5 mol, 53.58 g)
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2-Chloroethanol (0.4 mol, 32.2 g)
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Deionized water
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Ethyl acetate (B1210297)
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Anhydrous sodium sulfate
Equipment:
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Round-bottom flask with a reflux condenser and magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, N-methylaniline and 2-chloroethanol are mixed with deionized water.
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Reaction: The mixture is heated to 80-100 °C and stirred vigorously for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
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Solvent Removal: The ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product is purified by silica gel column chromatography to obtain pure 2-(N-Methylanilino)ethanol.
Reaction Mechanisms and Workflows
The following diagrams illustrate the reaction mechanisms for the two synthetic routes and a general experimental workflow.
Caption: Reaction mechanism for the synthesis of 2-(N-Methylanilino)ethanol from N-methylaniline and ethylene oxide.
Caption: Reaction mechanism for the N-alkylation of N-methylaniline with 2-chloroethanol.
Caption: General experimental workflow for the synthesis and purification of 2-(N-Methylanilino)ethanol.
Product Characterization
The final product, 2-(N-Methylanilino)ethanol, is typically characterized by its physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol [2] |
| Appearance | Light yellow to brown clear liquid[3][4] |
| Boiling Point | 229 °C (lit.)[3] |
| Density | 1.06 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.573 (lit.)[3] |
Spectroscopic Data:
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Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z = 151.[2]
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Infrared (IR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretches (aromatic, ~1600-1450 cm⁻¹), and C-N and C-O stretches (~1300-1000 cm⁻¹).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals include those for the aromatic protons, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms, the methyl protons, and the hydroxyl proton.
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¹³C NMR: Expected signals include those for the aromatic carbons, the two distinct methylene carbons, and the methyl carbon.
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Safety Considerations
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N-methylaniline: Toxic and combustible. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
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Ethylene oxide: Extremely flammable and toxic. Requires specialized equipment and handling procedures.
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2-Chloroethanol: Toxic and a skin and eye irritant. Handle with caution in a fume hood and wear appropriate PPE.
All experimental procedures should be conducted by trained personnel in a properly equipped laboratory, following all relevant safety guidelines.
References
- 1. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. echemi.com [echemi.com]
